Agalloside

Vue d'ensemble

Description

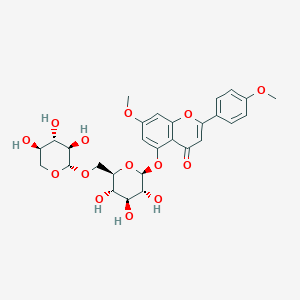

7,4'-Di-O-methylapigenin 5-O-xylosylglucoside (DMA5G) is a natural compound found in various plants, including the common garden sage (Salvia officinalis). It is a type of flavonoid, a class of compounds known for their antioxidant and anti-inflammatory properties. DMA5G has been studied extensively in laboratory experiments, and its potential applications in medicine and nutrition have been the subject of much research.

Applications De Recherche Scientifique

Différenciation des cellules souches neurales

L'Agalloside a été identifié comme un puissant inhibiteur de dimères de Hes1, qui peut accélérer considérablement la différenciation des cellules souches neurales . Ce composé a montré des promesses dans la promotion de la différenciation de ces cellules en neurones avec des neurites plus longues par rapport à d'autres agents de différenciation comme l'acide valproïque ou l'acide rétinoïque . Cette application est particulièrement précieuse en médecine régénérative et pourrait conduire à de nouveaux traitements pour les maladies neurodégénératives.

Médecine régénérative

En raison de sa capacité à promouvoir la différenciation neuronale, l'this compound est exploré comme candidat médicament régénératif. Il pourrait potentiellement être utilisé pour régénérer les cellules neuronales endommagées par un accident vasculaire cérébral, une lésion de la moelle épinière ou des troubles neurodégénératifs . La spécificité du composé pour les neurones en fait une approche ciblée en matière de régénération neuronale.

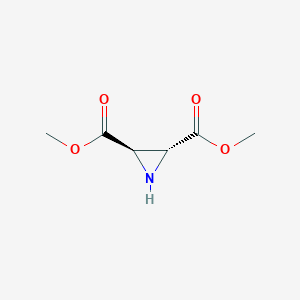

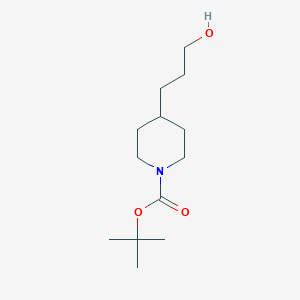

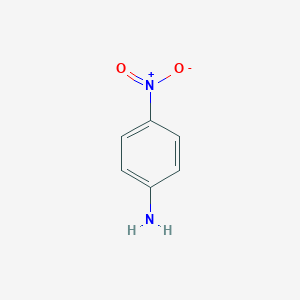

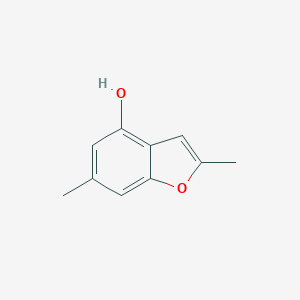

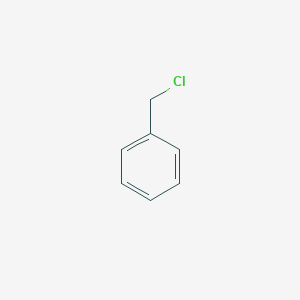

Développement de la méthodologie synthétique

La synthèse totale de l'this compound a été réalisée, ce qui constitue une étape importante dans le domaine de la chimie organique . Cette synthèse implique la 5-O-glycosylation du flavan, suivie d'étapes d'oxydation et de déprotection. La synthèse réussie de l'this compound ouvre des possibilités pour la création de flavonoïdes glycosylés similaires, qui pourraient avoir diverses applications en chimie médicinale.

Découverte et développement de médicaments

Le rôle de l'this compound dans la différenciation des cellules souches neurales a des implications pour la découverte de médicaments, en particulier dans l'identification de méthodes cliniques pour l'utilisation des cellules souches neurales dans le traitement des maladies . L'interaction unique du composé avec Hes1 et son impact sur l'expression des gènes liés à la différenciation neuronale en font un outil précieux dans la découverte de nouveaux agents thérapeutiques.

Études d'expression génique

La recherche indique que l'this compound peut augmenter l'expression de l'ARNm des gènes prénéuraux, tels que Mash1 et Ngn2, qui sont inhibés par Hes1 . Cela suggère que l'this compound pourrait être utilisé comme un outil dans les études d'expression génique, en particulier pour comprendre la régulation des gènes impliqués dans le développement neuronal.

Recherche sur la neurogenèse

L'this compound s'est avéré entraîner une neurogenèse en réponse à une lésion . Cette application est cruciale pour comprendre comment les cellules souches neurales peuvent être manipulées pour réparer les dommages cérébraux. Elle fournit également des informations sur les processus naturels de neurogenèse et comment ils peuvent être améliorés ou reproduits dans des contextes thérapeutiques.

Isolation de produits naturels orientés vers les protéines cibles

L'isolation de l'this compound a été réalisée à l'aide d'une nouvelle méthode appelée « isolation de produits naturels orientés vers les protéines cibles » (TPO-NAPI) . Cette technique utilise des billes immobilisées de protéines pour isoler rapidement les composés qui se lient à une protéine cible spécifique, en l'occurrence Hes1. Cette méthode pourrait révolutionner la façon dont les produits naturels sont isolés pour la recherche scientifique.

Neuropharmacologie

Compte tenu de ses effets sur la différenciation des cellules souches neurales et l'expression génique, l'this compound présente un intérêt dans le domaine de la neuropharmacologie . Il pourrait conduire au développement de nouveaux agents pharmacologiques ciblant spécifiquement les voies et les processus neuronaux, offrant de nouvelles pistes pour le traitement des affections neurologiques.

Safety and Hazards

While specific safety and hazard information for 7,4’-Di-O-methylapigenin 5-O-xylosylglucoside is not provided in the search results, general safety measures for handling chemical substances should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

The primary target of Agalloside is Hes1 , a transcription factor involved in the regulation of neural stem cell differentiation . This compound binds to Hes1 and inhibits its dimer formation, which is crucial for its function .

Mode of Action

This compound acts as a Hes1 dimer inhibitor . By binding to Hes1, it prevents the formation of Hes1 dimers, which are necessary for the transcription factor to exert its function . This inhibition leads to changes in the expression of certain genes, promoting neural stem cell differentiation .

Biochemical Pathways

The action of this compound affects the neural stem cell differentiation pathway . By inhibiting Hes1, it increases the mRNA expression of the proneural genes, Mash1 and Ngn2, which are typically inhibited by Hes1 . This leads to the differentiation of neural stem cells into neurons .

Pharmacokinetics

Its synthesis involves the 5-o-glycosylation of flavan, suggesting that it might be metabolized through pathways involving glycosylated flavonoids . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

The result of this compound’s action is the acceleration of neural stem cell differentiation . Neural stem cells treated with this compound differentiate into neurons with longer neurites than cells treated with other differentiation-inducing compounds . This suggests that this compound could have potential applications in neuroregenerative medicine.

Action Environment

Given that it is a natural product isolated from aquilaria agallocha , it is possible that factors such as pH, temperature, and the presence of other compounds could potentially influence its stability and efficacy.

Analyse Biochimique

Biochemical Properties

It is known that Agalloside plays a role in neural stem cell differentiation

Cellular Effects

This compound has been shown to have an impact on neural stem cells, promoting their differentiation

Molecular Mechanism

It is known to promote neural stem cell differentiation , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.

Propriétés

IUPAC Name |

7-methoxy-2-(4-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O14/c1-36-13-5-3-12(4-6-13)17-9-15(29)21-18(40-17)7-14(37-2)8-19(21)41-28-26(35)24(33)23(32)20(42-28)11-39-27-25(34)22(31)16(30)10-38-27/h3-9,16,20,22-28,30-35H,10-11H2,1-2H3/t16-,20-,22+,23-,24+,25-,26-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYIRUZJISZADH-AQLOEVPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

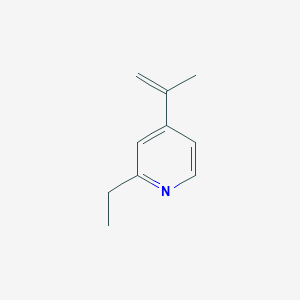

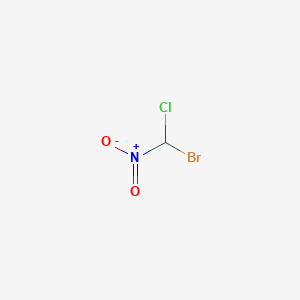

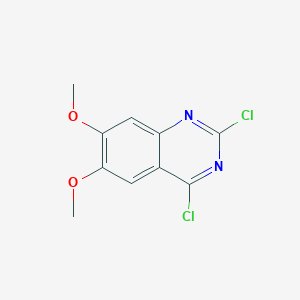

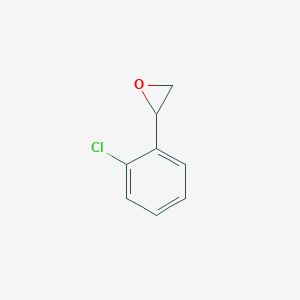

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological activity of Agalloside and how was it discovered?

A1: this compound is a naturally occurring compound that acts as a neural stem cell differentiation activator. It was isolated from the plant Aquilaria agallocha using a target protein-oriented natural products isolation (TPO-NAPI) approach. Specifically, researchers used Hes1-immobilized beads, as Hes1 is known to inhibit neural stem cell differentiation. This led to the identification of this compound as a molecule capable of binding to and inhibiting Hes1, thereby promoting neural stem cell differentiation [, ].

Q2: What is the structure of this compound and how was it confirmed?

A2: this compound is a flavonoid glycoside. Its full chemical name is 7,4'-Di-O-methylapigenin 5-O-xylosylglucoside. The structure of this compound was elucidated and confirmed through a combination of spectroscopic analyses including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. Additionally, the first total synthesis of this compound was achieved through the 5-O-glycosylation of a specific flavan molecule, further confirming its structure [].

Q3: Has the activity of synthetic this compound been compared to the naturally isolated compound?

A3: Yes, researchers compared the biological activity of the synthetically produced this compound to the naturally isolated compound. Results showed that the synthetic this compound exhibited comparable activity in accelerating neural stem cell differentiation, indicating its potential for further research and development [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)

![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)